4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro group, an ethyl group, and a 1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution on the benzene ring: The 4-chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents.
Sulfonamide formation: The sulfonamide group is introduced by reacting the substituted benzene with a sulfonyl chloride in the presence of a base.
N-alkylation: The final step involves the alkylation of the sulfonamide nitrogen with an ethylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, depending on the reagents and conditions used.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles under appropriate conditions, leading to a variety of derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group is known to interact with enzyme active sites, while the oxadiazole ring can enhance binding affinity and specificity. The compound’s overall structure allows it to fit into binding pockets and disrupt normal biological functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE include other sulfonamides and oxadiazole derivatives. Some examples are:
4-Chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide: A closely related compound with similar substituents.
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
4-Chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide: Contains a methyl group instead of an ethyl group, which can influence its pharmacokinetic properties.
The uniqueness of 4-CHLORO-N-ETHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18ClN3O3S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
BZDMOWNLXVNEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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